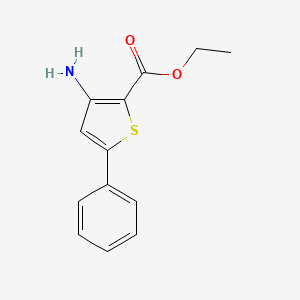

Ethyl 3-amino-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFMTFUIVUKCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356940 | |

| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88534-50-3 | |

| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthetic methodologies, and known biological activities, including its antimicrobial, antioxidant, and potential anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. While the precise signaling pathways for this specific molecule are still under investigation, this guide outlines the probable mechanisms of action based on the activities of structurally related thiophene derivatives, offering a roadmap for future studies.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 88534-50-3

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | PubChem |

| Molecular Weight | 247.31 g/mol | PubChem |

| Appearance | Brown solid | [1] |

| Melting Point | 90–91 °C | [1] |

| LogP | 3.7 | PubChem |

Synthesis

The primary synthetic route to this compound is the Gewald reaction , a versatile and efficient one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[2][3]

Gewald Synthesis Workflow

The synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Caption: Workflow for the Gewald synthesis of this compound.

Detailed Experimental Protocol: Gewald Synthesis

Materials:

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like piperidine or triethylamine)

-

Ethanol (or methanol)

-

Ethyl acetate for recrystallization

Procedure:

-

To a stirred mixture of acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (0.5 equivalents) dropwise at room temperature.[2]

-

Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion of the reaction, cool the mixture in an ice bath to precipitate the crude product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Purify the crude product by recrystallization from ethyl acetate to yield this compound as a solid.[4]

Biological Activities and Experimental Protocols

Thiophene derivatives are known to exhibit a wide range of biological activities.[5]

Antimicrobial Activity

Derivatives of this compound have shown significant activity against various bacterial and fungal strains.[6] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.[7]

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Thiophene Derivative A | Staphylococcus aureus | 16 | [7] |

| Thiophene Derivative B | Escherichia coli | 8 | [8] |

| Thiophene Derivative C | Candida albicans | 32 | [6] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of a compound against bacteria like S. aureus and E. coli.[7][9]

Materials:

-

Test compound (dissolved in DMSO)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of thiophene derivatives can be evaluated using various assays, with the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay being a common method.[10][11]

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Test compound (dissolved in a suitable solvent)

-

Ascorbic acid (as a standard)

-

Ethanol or phosphate buffer

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark green/blue solution containing the ABTS•+ radical.[10]

-

Assay Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the test compound solution at various concentrations to the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).[10][12]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage inhibition of the ABTS•+ radical is calculated. The IC₅₀ value (the concentration of the test compound that scavenges 50% of the ABTS•+ radicals) is then determined.

Anticancer Activity

Thiophene derivatives have emerged as promising anticancer agents, with mechanisms including inhibition of tubulin polymerization and targeting of key signaling proteins like EGFR and HER2.[5][13][14]

Table 3: Representative Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ | Reference |

| Thiophene Derivative D | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.6 µM | [15] |

| Thiophene Derivative E | A549 (Lung) | Cytotoxicity | 10 µM | [16] |

| Thiophene Derivative F | HT-29 (Colon) | EGFR/HER-2 Inhibition | 23-34 nM | N/A |

Hypothetical Signaling Pathway Inhibition

While direct evidence for this compound is limited, based on related compounds, a likely mechanism of anticancer action is the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and survival.[14]

Caption: Hypothetical inhibition of EGFR/HER2 signaling pathways by this compound.

Experimental Protocol: EGFR/HER2 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against EGFR and HER2 kinases.[17][18]

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP (Adenosine triphosphate)

-

Test compound

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay determines if a compound interferes with the assembly of microtubules.[1][15][19]

Materials:

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

Test compound

-

Positive control (e.g., colchicine, combretastatin A-4)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

Pre-incubate the test compound with tubulin in a cuvette at a low temperature (e.g., 4°C) to allow for binding.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to tubulin polymerization.

-

Compare the polymerization curves of the samples treated with the test compound to those of the positive and negative controls.

-

Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Logical Workflow for Anticancer Drug Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of thiophene derivatives as potential anticancer agents.

Caption: A logical workflow for the screening and evaluation of thiophene derivatives as anticancer agents.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction and the diverse biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and workflows provided in this guide are intended to support researchers in the further exploration of this and related compounds, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

- 1. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. arkat-usa.org [arkat-usa.org]

- 4. sciforum.net [sciforum.net]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cib.csic.es [cib.csic.es]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Protein-Protein Interaction of HER2-EGFR and HER2–HER3 by a Rationally Designed Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-amino-5-phenylthiophene-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | m | 5H | Phenyl-H |

| 7.38 | s | 2H | NH₂ |

| 6.1 | s | 1H | Thiophene-H |

| 4.19 | q, J = 7.1 Hz | 2H | OCH₂ |

| 1.31 | t, J = 7.1 Hz | 3H | CH₃ |

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3408, 3298 | N-H stretching |

| 2991 | C-H stretching |

| 1670, 1609 | C=O stretching |

| 1587, 1510, 1440, 1336 | C=C stretching |

| 1253 | C-O stretching |

Sample Preparation: KBr disc

MS (Mass Spectrometry) Data

| m/z | Assignment |

| 247.31 | [M]⁺ (Molecular Ion) |

Ionization Method: Not specified, but consistent with the calculated molecular weight.[1]

Experimental Protocols

The data presented in this guide are based on established spectroscopic techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 300 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra were obtained using an FTIR spectrometer.[2] Solid samples were prepared as potassium bromide (KBr) discs.[2] The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, likely with electron impact (EI) ionization, a common technique for the analysis of small organic molecules. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-Amino-5-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate (CAS No. 88534-50-3). Due to the limited availability of specific experimental data for this particular isomer in published literature, this document also includes comparative data and established experimental protocols for closely related 2-aminothiophene isomers to provide a foundational understanding for researchers. The guide covers molecular identification, computed physical properties, expected chemical reactivity, and a detailed representative synthesis protocol for the aminothiophene scaffold, presented with the necessary diagrams and structured data tables for clarity and ease of use.

Compound Identification and Core Properties

This compound is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate identification is crucial, as numerous isomers exist with potentially different biological and chemical profiles.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 88534-50-3[1] |

| Molecular Formula | C₁₃H₁₃NO₂S[1] |

| Synonyms | 3-Amino-5-phenyl-thiophene-2-carboxylic acid ethyl ester, ethyl 3-amino-5-phenyl-2-thiophenecarboxylate[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 247.31 g/mol | PubChem[1] |

| Exact Mass | 247.06670 Da | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 67.9 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminothiophenes is most famously achieved via the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. However, the standard Gewald reaction yields 2-aminothiophenes. The synthesis of the target compound, a 3-aminothiophene, requires a non-standard approach, and a specific, validated protocol is not described in the surveyed literature.

To provide a practical experimental framework, the established Gewald protocol for a structurally related isomer, ethyl 2-amino-4-phenylthiophene-3-carboxylate , is detailed below. This serves as a representative method for constructing the aminothiophene core.

Experimental Protocol: Gewald Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate

This protocol is adapted from generalized procedures for the Gewald multicomponent condensation.

Materials:

-

Phenylacetaldehyde or a precursor ketone (e.g., acetophenone)

-

Ethyl cyanoacetate

-

Elemental sulfur (powdered)

-

Morpholine or Diethylamine (base catalyst)

-

Ethanol or Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the appropriate ketone (e.g., acetophenone, 0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) to 150 mL of absolute ethanol.

-

Addition of Catalyst: While stirring the mixture, slowly add the base catalyst (e.g., morpholine or diethylamine, ~20 mL) over a period of 30 minutes. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 55-65 °C) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath overnight to facilitate the precipitation of the product.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual reactants.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Diagram 1: Generalized Workflow for Gewald Aminothiophene Synthesis

Caption: A step-by-step workflow for the synthesis of aminothiophenes via the Gewald reaction.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its three primary functional groups: the aromatic amino group, the ethyl ester, and the thiophene ring.

-

Amino Group: The primary amine at the C3 position is a potent nucleophile and an activating group. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are versatile intermediates for further synthesis.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be used in various coupling reactions.

-

-

Ethyl Ester Group: The ester at the C2 position can be modified through:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of a catalyst.

-

Amidation: Reaction with amines to form amides.

-

-

Thiophene Ring: The thiophene ring is aromatic. The strong electron-donating nature of the amino group at C3 and the conjugating phenyl group at C5 activate the ring towards electrophilic aromatic substitution. The primary site for substitution would likely be the vacant C4 position.

Diagram 2: Key Reactivity Pathways

Caption: Expected chemical reactivity based on the functional groups of the title compound.

Spectral Data

As with other experimental data, specific, published spectral analyses for this compound are scarce. Below, for comparative and illustrative purposes, is the spectral data reported for the isomer ethyl 2-amino-4-phenylthiophene-3-carboxylate . Researchers should anticipate similar signal regions but must expect significant differences in chemical shifts and coupling constants due to the different substitution pattern.

Table 3: Representative Spectral Data (for Isomer: Ethyl 2-Amino-4-phenylthiophene-3-carboxylate)

| Technique | Reported Data | Interpretation |

| ¹H NMR | δ (ppm): 1.31 (t, 3H, J=7.1 Hz), 4.19 (q, 2H, J=7.1 Hz), 6.1 (s, 1H), 7.27 (m, 5H), 7.38 (s, 2H)[2] | Ethyl Ester: Triplet at ~1.3 ppm and quartet at ~4.2 ppm. Thiophene H: Singlet for the proton on the thiophene ring. Phenyl H: Multiplet for the 5 protons of the phenyl group. Amine H₂: Broad singlet for the two amine protons.[2] |

| IR (KBr) | ν (cm⁻¹): 3460, 3319 (N-H stretching), 3056, 2947 (C-H stretching), 1666 (C=O stretching), 1593, 1496 (C=C stretching)[2] | N-H: Two distinct peaks characteristic of a primary amine. C=O: Strong absorption for the ester carbonyl. C=C: Aromatic ring stretches.[2] |

| Elemental Analysis | Calculated for C₁₃H₁₃NO₂S: C, 63.13%; H, 5.30%; N, 5.66%. Found: C, 63.37%; H, 5.28%; N, 5.66%[2] | Confirms the molecular formula. |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer is limited in the public domain, this guide provides the core identification, computed properties, and an understanding of its likely chemical behavior based on its functional groups. The included detailed protocol for a related isomer offers a robust starting point for researchers aiming to synthesize compounds within the aminothiophene class. Further research is required to fully characterize the physicochemical and spectral properties of this specific 3-amino isomer.

References

Crystal Structure Analysis of Substituted 2-Aminothiophenes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, crystallographic analysis, and biological relevance of substituted 2-aminothiophenes, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these versatile heterocyclic compounds.

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable properties. Their structural versatility allows for a wide range of chemical modifications, leading to a rich pharmacophore for drug discovery. This technical guide provides a detailed overview of the crystal structure analysis of these compounds, from their synthesis to their interaction with biological targets, with a focus on presenting clear, actionable data and protocols for researchers in the field.

Introduction to 2-Aminothiophenes

2-Aminothiophene derivatives are key building blocks in the synthesis of numerous biologically active molecules. They have been shown to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities.[1] Their significance is further highlighted by their role as allosteric enhancers of the A₁ adenosine receptor and as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), both of which are important targets in drug development.[2][3] Understanding the three-dimensional structure of these compounds at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis of Substituted 2-Aminothiophenes: The Gewald Reaction

A cornerstone in the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This versatile and efficient one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes

This protocol provides a general procedure for the synthesis of 2-aminothiophenes with a cyano group at the 3-position.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or piperidine) (0.1-0.5 eq)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, malononitrile, and elemental sulfur.

-

Add the solvent to the flask.

-

Add the base to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid forms. Collect the precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure substituted 2-aminothiophene.

Crystal Structure Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation and intermolecular interactions of substituted 2-aminothiophenes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the crystal structure determination of a small organic molecule like a substituted 2-aminothiophene.

1. Crystal Growth and Selection:

-

Grow single crystals of the purified compound using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

2. Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

Refine the initial structural model against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Locate and refine the positions of hydrogen atoms.

-

Validate the final crystal structure using various crystallographic metrics.

Crystallographic Data of Selected Substituted 2-Aminothiophenes

The following tables summarize the key crystallographic data for two representative substituted 2-aminothiophene derivatives. This data provides a basis for comparing the structural features of different members of this compound class.

Table 1: Crystal Data and Structure Refinement for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone. [4][5][6][7]

| Parameter | Value |

| Empirical formula | C₁₅H₁₅NOS |

| Formula weight | 257.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 9.2080(4) Å |

| b = 14.0485(7) Å | |

| c = 10.3826(6) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1342.53(12) ų |

| Z | 4 |

| Density (calculated) | 1.273 Mg/m³ |

Table 2: Crystal Data and Structure Refinement for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. [4][5][6][7]

| Parameter | Value |

| Empirical formula | C₁₃H₁₂ClNOS |

| Formula weight | 265.76 |

| Temperature | 130(1) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.6092(8) Å |

| b = 10.8355(8) Å | |

| c = 11.1346(9) Å | |

| α = 90° | |

| β = 98.643(6)° | |

| γ = 90° | |

| Volume | 1264.95(17) ų |

| Z | 4 |

| Density (calculated) | 1.395 Mg/m³ |

Table 3: Selected Bond Lengths (Å) for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. [6][7]

| Bond | Compound 1 (Å) | Compound 2 (Å) |

| S(1)-C(2) | 1.745(3) | 1.739(2) |

| S(1)-C(5) | 1.738(3) | 1.722(2) |

| N(2)-C(2) | 1.334(4) | 1.340(2) |

| C(2)-C(3) | 1.401(4) | 1.403(2) |

| C(3)-C(4) | 1.421(4) | 1.420(2) |

| C(4)-C(5) | 1.365(4) | 1.371(3) |

| C(3)-C(10) | 1.451(4) | 1.450(2) |

| O(10)-C(10) | 1.248(4) | 1.252(2) |

Biological Activity and Signaling Pathways

Certain substituted 2-aminothiophenes have been identified as modulators of key G protein-coupled receptors (GPCRs), namely the A₁ adenosine receptor and the GLP-1 receptor. Understanding the signaling pathways associated with these receptors is crucial for elucidating the mechanism of action of these compounds.

A₁ Adenosine Receptor Signaling

The A₁ adenosine receptor is a Gi/o-coupled receptor that plays a critical role in regulating neuronal activity. Activation of the A₁ receptor by an agonist, or positive allosteric modulation by a 2-aminothiophene derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

GLP-1 Receptor Signaling

The GLP-1 receptor is a Gs-coupled receptor that is a key regulator of glucose homeostasis. Positive allosteric modulation of the GLP-1R by certain 2-aminothiophene derivatives can enhance the effects of the endogenous ligand, GLP-1. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA and Epac2. These signaling events ultimately result in enhanced glucose-dependent insulin secretion from pancreatic β-cells.

Conclusion

The crystal structure analysis of substituted 2-aminothiophenes provides fundamental insights into their chemical and physical properties, which are directly linked to their biological activities. This technical guide has outlined the key experimental methodologies for their synthesis and structural characterization, and has provided a snapshot of the rich crystallographic data available for this class of compounds. The visualization of the signaling pathways of their biological targets further underscores the importance of a structure-based approach to drug design. It is anticipated that the information presented herein will serve as a valuable resource for researchers working to unlock the full therapeutic potential of substituted 2-aminothiophenes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

The Gewald Aminothiophene Synthesis: A Comprehensive Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, has provided a versatile and efficient pathway to highly substituted 2-aminothiophenes for over half a century. This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester or related compound in the presence of elemental sulfur and a base, has found widespread application in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical evolution, and mechanistic understanding of the Gewald reaction. It offers detailed experimental protocols for both classical and modern variations, presents a comprehensive summary of quantitative data, and visualizes key pathways and workflows to support researchers in the practical application and further development of this important transformation.

Discovery and Historical Context

The Gewald aminothiophene synthesis was first reported in 1966 by the German chemist Karl Gewald and his colleagues, E. Schinke and H. Böttcher.[1][2] Their seminal paper, published in Chemische Berichte, described a novel one-pot synthesis of 2-aminothiophenes from α-methylene carbonyl compounds, activated nitriles, and elemental sulfur, catalyzed by an amine base.[2] This discovery was significant due to its operational simplicity and the directness with which it provided access to a class of heterocyclic compounds that were otherwise challenging to synthesize.

Initially, the reaction mechanism was not fully understood. It was postulated to proceed through a series of condensation, sulfur addition, and cyclization steps. Over the subsequent decades, numerous studies have elaborated on the reaction's scope, limitations, and mechanistic intricacies. The elucidation of the mechanism, which is now widely accepted to initiate with a Knoevenagel condensation, took approximately 30 years from the reaction's discovery.[1] The versatility of the Gewald reaction has been further expanded through the development of various modifications, including the use of microwave irradiation, solid-supported synthesis, and a variety of catalysts to improve yields, reduce reaction times, and broaden the substrate scope.[3][4]

The Reaction Mechanism

The currently accepted mechanism of the Gewald reaction is a multi-step process that begins with a base-catalyzed condensation, followed by the incorporation of sulfur, and finally, cyclization and tautomerization.

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the ketone or aldehyde and the active methylene compound (e.g., ethyl cyanoacetate). This step is catalyzed by the amine base and results in the formation of an α,β-unsaturated nitrile intermediate.[1][3]

-

Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile. The precise nature of the reactive sulfur species is complex and may involve polysulfide intermediates formed by the reaction of elemental sulfur with the amine base.[3]

-

Cyclization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.

-

Tautomerization: The resulting cyclic intermediate then tautomerizes to yield the final, stable 2-aminothiophene product.[1]

A simplified representation of the Gewald reaction mechanism is depicted below.

Caption: Figure 1: Simplified Mechanism of the Gewald Aminothiophene Synthesis

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Gewald synthesis under both conventional and microwave-assisted conditions.

Protocol 1: Conventional Heating

This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes using an amine base and conventional heating.

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.0 - 1.2 equiv)

-

Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., ethanol).

-

With stirring, add the amine base (e.g., morpholine, 1.5 equiv) to the mixture.

-

Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

-

Confirm the structure of the product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient microwave-assisted Gewald synthesis.

Materials:

-

Ketone or aldehyde (e.g., 2-Bromoacetophenone, 0.1 mole)

-

Active methylene nitrile (e.g., Ethyl cyanoacetate, 0.1 mole)

-

Elemental sulfur (0.05 mole)

-

Solvent (e.g., ethanol, 15 mL)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the specified solvent.

-

Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 21 minutes).[5]

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Work up the reaction mixture by dissolving it in a suitable organic solvent (e.g., dichloromethane) and washing with water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Figure 2: General Experimental Workflow for Gewald Synthesis

Quantitative Data Summary

The yield and efficiency of the Gewald reaction are highly dependent on the nature of the substrates, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Table 1: Effect of Amine Base on the Yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

| Entry | Base | Time (h) | Yield (%) |

| 1 | Morpholine | 3 | 92 |

| 2 | Piperidine | 4 | 85 |

| 3 | Triethylamine | 6 | 78 |

| 4 | Pyrrolidine | 3 | 88 |

| 5 | Diethylamine | 5 | 81 |

*Reaction conditions: Cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), sulfur (1.1 equiv), base (1.5 equiv), ethanol, reflux.

Table 2: Substrate Scope for the Gewald Reaction under Conventional Heating *

| Entry | Carbonyl Compound | Active Methylene Compound | Product | Yield (%) |

| 1 | Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 |

| 2 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 75 |

| 3 | Acetophenone | Ethyl Cyanoacetate | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 68 |

| 4 | Propanal | Malononitrile | 2-Amino-4-ethylthiophene-3-carbonitrile | 72 |

| 5 | Cyclopentanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5-dihydro-cyclopenta[b]thiophene-3-carboxylate | 81 |

*General conditions: Carbonyl (1.0 equiv), active methylene (1.0 equiv), sulfur (1.1 equiv), morpholine (1.5 equiv), ethanol, reflux, 4-8 h.

Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis *

| Entry | Substrates | Conventional Yield (%) (Time) | Microwave Yield (%) (Time) |

| 1 | Cyclohexanone, Ethyl Cyanoacetate, S | 85 (6 h) | 91 (10 min) |

| 2 | Acetophenone, Malononitrile, S | 65 (8 h) | 82 (15 min) |

| 3 | 4-Nitroacetophenone, Ethyl Cyanoacetate, S | 58 (10 h) | 75 (20 min) |

| 4 | Glutaraldehyde, Ethyl Cyanoacetate, S | 62 (7 h) | 78 (12 min) |

*Conditions are generalized from multiple sources for comparative purposes.[4][5][6][7]

Conclusion

The Gewald aminothiophene synthesis remains a powerful and highly relevant tool in modern organic synthesis. Its ability to rapidly construct complex, substituted thiophene scaffolds from simple starting materials has ensured its enduring utility in drug discovery and the development of novel materials. The continued evolution of the reaction, through the adoption of green chemistry principles such as microwave-assisted synthesis and the development of more efficient catalytic systems, promises to further enhance its applicability. This guide has provided a comprehensive overview of the historical, mechanistic, and practical aspects of the Gewald reaction, with the aim of equipping researchers with the knowledge to effectively utilize and innovate upon this classic transformation.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijert.org [ijert.org]

- 6. ijert.org [ijert.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and potential applications of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S[1][2] |

| Molecular Weight | 247.31 g/mol [1][2] |

| IUPAC Name | This compound |

Experimental Protocols: Synthesis

The synthesis of 2-aminothiophene derivatives, such as this compound, is commonly achieved through the Gewald multicomponent reaction.[3][4][5] This one-pot synthesis is valued for its efficiency and atom economy. A generalized experimental protocol is detailed below.

Gewald Synthesis of 2-Aminothiophene Derivatives

Objective: To synthesize a substituted 2-aminothiophene-3-carboxylate via the Gewald reaction.

Materials:

-

An appropriate ketone or aldehyde (e.g., a phenyl-substituted ketone for the target molecule)

-

An activated nitrile (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A suitable base as a catalyst (e.g., morpholine or diethylamine)[4][6]

-

An alcohol solvent (e.g., methanol or ethanol)[6]

Procedure:

-

To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add the basic catalyst (e.g., morpholine) over a period of 30 minutes at a controlled temperature of 35-40 °C.[6]

-

After the addition of the catalyst, continue stirring the reaction mixture at approximately 45 °C for 3 hours.[6]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is then collected by filtration.

-

Wash the crude product with a cold solvent, such as ethanol, to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminothiophene product.[6]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene derivatives using the Gewald reaction.

Potential Applications and Biological Significance

Thiophene-based compounds are recognized for their diverse pharmacological properties.[7] Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives have been investigated for several biological activities, highlighting their potential in drug development.

-

Antimicrobial and Anticancer Agents: Research has indicated that derivatives of this compound exhibit promising antimicrobial and anticancer properties.[2][8]

-

Building Block for Heterocyclic Systems: It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[2][9]

-

Enzyme Inhibition: Molecular docking studies suggest that these compounds may inhibit key enzymatic pathways, which is a focal point for the development of novel therapeutic agents.[2]

-

Broad Biological Activities: The thiophene core is a structural component in numerous biologically active molecules, with activities including anti-inflammatory, analgesic, and antiviral properties.[10]

References

- 1. This compound | C13H13NO2S | CID 838333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ijcmas.com [ijcmas.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-34-3 [chemicalbook.com]

- 10. cbccollege.in [cbccollege.in]

An In-depth Technical Guide on the Solubility Profile of Ethyl 3-amino-5-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility of ethyl 3-amino-5-phenylthiophene-2-carboxylate. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document summarizes the known physicochemical properties and qualitative solubility. Furthermore, it offers a detailed, standard experimental protocol for the quantitative determination of its solubility profile in various organic solvents, which is crucial for applications in medicinal chemistry and material science.

Physicochemical Properties

This compound is a polysubstituted 2-aminothiophene derivative.[1][2] The structural features, including the thiophene ring, an amino group, and an ester group, make it a valuable building block in the synthesis of various pharmacologically active molecules.[3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H13NO2S | [4] |

| Molecular Weight | 247.31 g/mol | [4] |

| CAS Number | 88534-50-3 | [4] |

| Melting Point | 117-120 °C | [5] |

| Appearance | Brown crystalline solid/powder | [6] |

| IUPAC Name | This compound | [4] |

Synthesis of this compound

The primary synthetic route to obtain this compound and its derivatives is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][7][8] For the synthesis of the title compound, the likely precursors are a phenyl-substituted carbonyl compound, ethyl cyanoacetate, and elemental sulfur. The reaction is known for its operational simplicity and the ability to produce highly substituted 2-aminothiophenes in a single step.[2]

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate.[1] The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[1]

Qualitative Solubility Profile

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

This table is based on general statements in the literature regarding the solubility of thiophene derivatives and may not represent exhaustive testing.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.[9][10][11] This method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]

Principle

An excess amount of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique.[10][11]

Apparatus and Materials

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[13]

-

-

Materials:

-

This compound (purified solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, etc.) of analytical grade.

-

Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Quantify the concentration of the compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV.[14] A calibration curve should be generated from the standard solutions to ensure accurate quantification. Gas chromatography (GC) can also be an alternative for analysis.[15]

-

Data Presentation

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction. The experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this guide consolidates the available physicochemical and qualitative information. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound in various organic solvents. Such data is indispensable for the rational design of drug formulations, optimization of reaction conditions, and advancement of its applications in various scientific fields.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C13H13NO2S | CID 838333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. H33823.06 [thermofisher.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. scribd.com [scribd.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

Quantum Chemical Calculations for 2-Aminothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-aminothiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating the drug discovery process. This guide outlines the theoretical foundations, practical methodologies, and data interpretation of these calculations.

Introduction to 2-Aminothiophenes and the Role of Quantum Chemistry

2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] They are also known to act as inhibitors, receptors, and allosteric modulators for various biological targets.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives at the molecular level.[4][5] These calculations provide valuable information on molecular geometries, electronic properties, and spectroscopic signatures, which are crucial for rational drug design.[6]

Theoretical and Computational Methodologies

The primary goal of quantum chemical calculations in this context is to solve the Schrödinger equation for the molecular system. However, for multi-electron systems like 2-aminothiophene derivatives, exact solutions are not feasible, necessitating the use of approximations.

Key Computational Methods

-

Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation, which can be a significant limitation.

-

Density Functional Theory (DFT): DFT is the most widely used method for studying drug-like molecules due to its excellent balance of accuracy and computational cost.[7] Instead of the complex wavefunction, DFT uses the electron density to determine the energy and other properties of the system. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) is crucial for the accuracy of DFT calculations.

-

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While much faster than HF or DFT, they are generally less accurate and are typically used for very large systems or high-throughput screening.

A general workflow for performing quantum chemical calculations is depicted below.

Data Presentation: Calculated Properties of 2-Aminothiophene Derivatives

The following tables summarize key quantitative data obtained from DFT calculations on representative 2-aminothiophene derivatives. These values are crucial for comparing the properties of different analogs and for developing structure-activity relationships.

Optimized Geometrical Parameters

DFT calculations provide the most stable three-dimensional arrangement of atoms in a molecule. Key parameters include bond lengths and dihedral angles, which can influence how a molecule fits into a biological target.

Table 1: Selected Optimized Geometrical Parameters for Representative 2-Aminothiophene Derivatives (Calculated at the B3LYP/6-311G(d,p) level).

| Derivative | Bond | Bond Length (Å) | Dihedral Angle | Angle (°) |

| 2-Aminothiophene | C2-N | 1.375 | C5-S1-C2-N8 | 179.8 |

| C2-C3 | 1.382 | |||

| S1-C2 | 1.731 | |||

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C2-N | 1.369 | C3-C2-N-H | 0.5 |

| C3-C(O) | 1.445 | O=C-O-C | 178.2 | |

| C4-CH3 | 1.508 | |||

| 2-Amino-N-phenylthiophene-3-carboxamide | C2-N | 1.371 | C2-C3-C(O)-N | 5.2 |

| C3-C(O) | 1.452 | C3-C(O)-N-C(phenyl) | 175.4 | |

| N-C(phenyl) | 1.418 |

Note: The data in this table is representative and compiled from typical values found in computational chemistry literature. Actual values may vary slightly depending on the specific derivative and calculation level.[8]

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9][10]

Table 2: Calculated Electronic Properties of Substituted Thiophene-2-carboxamide Derivatives (in eV) (Calculated at the B3LYP/6-31G(d,p) level).

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-hydroxy-4-(p-tolyl) | -5.62 | -2.08 | 3.54 |

| 3-hydroxy-4-(p-methoxyphenyl) | -5.58 | -2.05 | 3.53 |

| 3-hydroxy-4-(p-chlorophenyl) | -5.71 | -2.11 | 3.60 |

| 3-methyl-4-(p-tolyl) | -5.80 | -1.99 | 3.81 |

| 3-methyl-4-(p-methoxyphenyl) | -5.72 | -2.00 | 3.72 |

| 3-methyl-4-(p-chlorophenyl) | -5.88 | -2.17 | 3.71 |

| 3-amino-4-(p-tolyl) | -5.68 | -1.85 | 3.83 |

| 3-amino-4-(p-methoxyphenyl) | -5.61 | -1.85 | 3.76 |

| 3-amino-4-(p-chlorophenyl) | -5.91 | -2.08 | 3.83 |

Data adapted from a systematic DFT study on thiophene-2-carboxamide derivatives.[5]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecules. These descriptors are valuable in QSAR studies.[11]

Table 3: Calculated Global Reactivity Descriptors for Substituted Thiophene-2-carboxamide Derivatives (Calculated from data in Table 2).

| Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| 3-hydroxy-4-(p-tolyl) | 5.62 | 2.08 | 1.77 | -3.85 | 4.19 |

| 3-hydroxy-4-(p-methoxyphenyl) | 5.58 | 2.05 | 1.77 | -3.82 | 4.12 |

| 3-hydroxy-4-(p-chlorophenyl) | 5.71 | 2.11 | 1.80 | -3.91 | 4.25 |

| 3-methyl-4-(p-tolyl) | 5.80 | 1.99 | 1.91 | -3.90 | 3.98 |

| 3-methyl-4-(p-methoxyphenyl) | 5.72 | 2.00 | 1.86 | -3.86 | 4.02 |

| 3-methyl-4-(p-chlorophenyl) | 5.88 | 2.17 | 1.86 | -4.03 | 4.37 |

| 3-amino-4-(p-tolyl) | 5.68 | 1.85 | 1.92 | -3.77 | 3.70 |

| 3-amino-4-(p-methoxyphenyl) | 5.61 | 1.85 | 1.88 | -3.73 | 3.70 |

| 3-amino-4-(p-chlorophenyl) | 5.91 | 2.08 | 1.92 | -4.00 | 4.17 |

Calculations based on the formulas: I ≈ -EHOMO, A ≈ -ELUMO, η = (I-A)/2, μ = -(I+A)/2, ω = μ²/2η.

Spectroscopic Properties

Quantum chemical calculations can predict vibrational (Infrared) and electronic (UV-Visible) spectra, which can aid in the structural characterization of newly synthesized compounds.

Table 4: Calculated vs. Experimental Spectroscopic Data for a Representative 2-Aminothiophene Derivative.

| Spectroscopic Property | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | |||

| N-H stretch | 3450 cm⁻¹ | 3460 cm⁻¹ | Asymmetric stretching |

| 3350 cm⁻¹ | 3365 cm⁻¹ | Symmetric stretching | |

| C=O stretch | 1680 cm⁻¹ | 1675 cm⁻¹ | Carbonyl stretching |

| C=C stretch (thiophene) | 1530 cm⁻¹ | 1528 cm⁻¹ | Ring stretching |

| UV-Vis Spectroscopy | |||

| λmax | 350 nm | 355 nm | π → π* transition |

Note: Calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. Calculated UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT).

Experimental Protocols for Quantum Chemical Calculations

This section provides a detailed methodology for performing DFT calculations on 2-aminothiophene derivatives using the Gaussian software package, a widely used program in computational chemistry.

Protocol: DFT Calculation of a 2-Aminothiophene Derivative

-

Molecule Building and Initial Optimization:

-

The 3D structure of the 2-aminothiophene derivative is built using a molecular editor such as GaussView or Avogadro.

-

An initial geometry optimization is performed using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Gaussian Input File Preparation:

-

A Gaussian input file (.gjf or .com) is created. A typical input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d,p) level of theory would have the following structure:

-

%nprocshared and %mem specify the computational resources.

-

%chk defines the name of the checkpoint file for saving calculation progress.

-

#p indicates "print" level of output.

-

B3LYP/6-31G(d,p) specifies the DFT functional and basis set.

-

Opt is the keyword for geometry optimization.

-

Freq is the keyword for frequency calculation.

-

0 1 represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

-

The atomic coordinates are listed in Cartesian format.

-

-

Running the Calculation:

-

The calculation is submitted to the Gaussian program. The progress can be monitored through the output file (.log or .out).

-

-

Analysis of the Output:

-

Geometry Optimization: Successful completion is indicated by "Normal termination of Gaussian" at the end of the output file. The optimized geometry can be visualized using GaussView.

-

Frequency Calculation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output file contains thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.

-

Electronic Properties: The energies of the molecular orbitals (including HOMO and LUMO) are listed in the output file.

-

Spectroscopic Properties: The calculated IR frequencies and intensities can be visualized as a spectrum. For UV-Vis spectra, a separate TD-DFT calculation is typically required.

-

Visualization of Relevant Pathways and Workflows

Graphviz diagrams are used to illustrate key processes related to the application of 2-aminothiophene derivatives in drug discovery.

Signaling Pathway of GLP-1R Positive Allosteric Modulators

Some 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes. The diagram below illustrates the signaling cascade.

In Silico Screening Workflow for Anti-leishmanial Agents

2-Aminothiophene derivatives have shown promise as anti-leishmanial agents. The following workflow illustrates a typical in silico approach to identify and optimize new drug candidates.

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for the investigation of 2-aminothiophene derivatives in the context of drug discovery. By enabling the detailed analysis of molecular structure, electronic properties, and reactivity, these computational methods facilitate a deeper understanding of SAR and guide the rational design of more potent and selective therapeutic agents. The integration of these in silico techniques into the drug development pipeline holds immense potential for accelerating the discovery of novel medicines based on the 2-aminothiophene scaffold.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DFT study of polythiophene energy band gap and substitution effects - Universidad Andrés Bello [researchers.unab.cl]

- 9. mdpi.com [mdpi.com]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. tandfonline.com [tandfonline.com]

The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a versatile and highly valued heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," a core structure that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiophene core, including its synthesis, multifaceted biological activities supported by quantitative data, mechanisms of action, and detailed experimental protocols for its evaluation.

The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][3] The operational simplicity, ready availability of starting materials, and mild reaction conditions have made the Gewald reaction a staple in synthetic organic chemistry.[3]

Experimental Protocol: Representative Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Ethanol

-

Diethylamine or Morpholine (as catalyst)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

-

While stirring the mixture, slowly add a catalytic amount of diethylamine or morpholine. An exothermic reaction may occur, which can be controlled using an ice bath.

-

Continue stirring the reaction mixture at room temperature for 1-3 hours or until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, a precipitate will form. If not, the reaction mixture can be kept in a refrigerator overnight to facilitate precipitation.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene derivative.

A Spectrum of Biological Activities

The 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad range of therapeutic effects. This section summarizes the key biological activities with supporting quantitative data.

Anticancer Activity

Numerous 2-aminothiophene derivatives have exhibited potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative 13k | MCF-7 (Breast) | 7.592 ± 0.32 | [4] |

| Thieno[2,3-d]pyrimidine derivative 13g | HepG2 (Liver) | 8.215 ± 0.25 | [4] |

| Thieno[2,3-d]pyrimidine derivative 13h | HCT-116 (Colon) | 9.881 ± 0.41 | [4] |

| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | [5] |

| Thiophene carboxamide 2d | Hep3B (Liver) | 8.85 | [5] |

| Thiophene/Thieno[2,3-d]pyrimidine 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [6] |

| Thiophene/Thieno[2,3-d]pyrimidine 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [6] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [7] |

Antimicrobial Activity

The 2-aminothiophene core is also a constituent of compounds with significant antibacterial and antifungal properties. These derivatives can combat a range of pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives

| Compound/Derivative | Microorganism | MIC (µM/ml or mg/L) | Reference |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml | [7][8] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml | [7][8] |

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC50) | [9] |

| Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 32 mg/L (MIC50) | [9] |

| Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 mg/L (MIC50) | [9] |

Anti-inflammatory Activity

Certain 2-aminothiophene derivatives have demonstrated notable anti-inflammatory effects. Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the regulation of pro-inflammatory cytokine production. The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a marketed drug based on this scaffold.

Table 3: Anti-inflammatory Activity of Representative 2-Aminothiophene Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-Aminothiophene analog 1 | Neutrophil respiratory burst | 121.47 | [10] |

| 2-Aminothiophene analog 5 | Neutrophil respiratory burst | 422 | [10] |

| Thiophene-based COX-2 inhibitor 29a | COX-2 Inhibition | 0.31 | [11] |

| Thiophene-based COX-2 inhibitor 29d | COX-2 Inhibition | 1.40 | [11] |

| NQC | Keap1-Nrf2 interaction inhibition | 4.21 ± 0.89 | [12] |

Neuroprotective and Other CNS Activities